6-OAc PtdGlc(di-acyl Chain)
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Overview
Description
6-O-Acetyl-β-D-glucopyranosyl ®-2-(icosanoyloxy)-3-(stearoyloxy)propyl phosphate sodium salt, commonly referred to as 6-OAc PtdGlc(di-acyl Chain), is a biochemical reagent used in various life science research applications. This compound is known for its role as a biological material or organic compound in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Acetyl-β-D-glucopyranosyl ®-2-(icosanoyloxy)-3-(stearoyloxy)propyl phosphate sodium salt involves multiple steps. The process typically starts with the acetylation of β-D-glucopyranosyl, followed by the esterification of the resulting compound with icosanoyl and stearoyl groups. The final step involves the phosphorylation of the esterified compound to form the phosphate sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to control temperature, pressure, and reaction time, ensuring the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-O-Acetyl-β-D-glucopyranosyl ®-2-(icosanoyloxy)-3-(stearoyloxy)propyl phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
6-O-Acetyl-β-D-glucopyranosyl ®-2-(icosanoyloxy)-3-(stearoyloxy)propyl phosphate sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to cell signaling and membrane dynamics.
Medicine: Investigated for its potential therapeutic applications in drug delivery and disease treatment.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
The mechanism of action of 6-O-Acetyl-β-D-glucopyranosyl ®-2-(icosanoyloxy)-3-(stearoyloxy)propyl phosphate sodium salt involves its interaction with specific molecular targets and pathways. The compound is known to modulate cell signaling pathways by interacting with membrane receptors and enzymes. This interaction can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-O-arachidyl-3-O-stearyl-sn-glycer-1-yl (6-O-acetyl-β-D-glucopyranosyl) phosphate sodium salt
- Tetra-O-acetyl-β-D-glucopyranosyl (di-acyl Chain)
- Ricin, A Chain
- Side chain for meropenem
- Side chain for imipenem
- Side chain of Cefotetan
Uniqueness
6-O-Acetyl-β-D-glucopyranosyl ®-2-(icosanoyloxy)-3-(stearoyloxy)propyl phosphate sodium salt is unique due to its specific combination of acetyl, icosanoyl, and stearoyl groups, which confer distinct biochemical properties. This uniqueness makes it particularly valuable in research applications where specific interactions with biological molecules are required .
Properties
CAS No. |
1065483-61-5 |
---|---|
Molecular Formula |
C49H93NaO14P |
Molecular Weight |
960.2 g/mol |
IUPAC Name |
sodium;[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl] [(2R)-2-icosanoyloxy-3-octadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C49H93O14P.Na/c1-4-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-37-45(52)61-42(38-59-44(51)36-34-32-30-28-26-24-22-19-17-15-13-11-9-7-5-2)39-60-64(56,57)63-49-48(55)47(54)46(53)43(62-49)40-58-41(3)50;/h42-43,46-49,53-55H,4-40H2,1-3H3,(H,56,57);/t42-,43-,46-,47+,48-,49+;/m1./s1 |
InChI Key |
GQNFZDURNITKQG-ZJLYLWPSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)O)O)O.[Na] |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OC1C(C(C(C(O1)COC(=O)C)O)O)O.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)(O)OC1C(C(C(C(O1)COC(=O)C)O)O)O.[Na] |
Origin of Product |
United States |
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